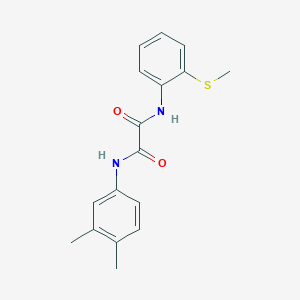

N1-(3,4-dimethylphenyl)-N2-(2-(methylthio)phenyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

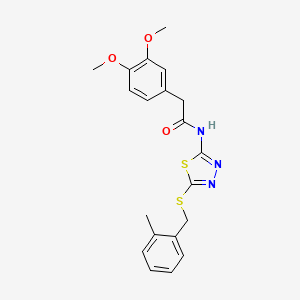

“N1-(3,4-dimethylphenyl)-N2-(2-(methylthio)phenyl)oxalamide” is a complex organic compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . The compound has a linear formula of C16H17NO2S . It’s important to note that Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Molecular Structure Analysis

The molecular structure of “this compound” is quite complex. It has a linear formula of C16H17NO2S . The compound contains a variety of functional groups, including an oxalamide group, a methylthio group, and two phenyl groups .科学的研究の応用

Synthesis Techniques and Structural Insights

A novel one-pot synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, highlighting a method that could potentially be adapted for the synthesis of N1-(3,4-dimethylphenyl)-N2-(2-(methylthio)phenyl)oxalamide. This approach utilizes 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement and a new rearrangement sequence, providing a useful formula for anthranilic acid derivatives and oxalamides with operational simplicity and high yield (Mamedov et al., 2016).

Catalytic Applications

Research into copper-catalyzed coupling reactions has revealed that N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) serves as an effective ligand. This suggests that related compounds, including this compound, could potentially exhibit similar catalytic efficacies in facilitating the coupling of (hetero)aryl halides with 1-alkynes. This process benefits from requiring minimal catalytic loads and operating at relatively low temperatures, leading to the formation of internal alkynes in diverse applications (Chen et al., 2023).

Photophysical Properties

The study of fluorescence enhancement in trans-4-aminostilbene derivatives by N-phenyl substitutions, referred to as the "amino conjugation effect," provides insights into the potential photophysical properties of this compound. The introduction of N-phenyl substituents leads to more planar ground-state geometries, red-shifted absorption and fluorescence spectra, and high fluorescence quantum yields at room temperature. This suggests that similar structural modifications in oxalamide derivatives could modulate their photophysical properties for applications in optical materials and sensors (Yang et al., 2002).

Environmental and Material Applications

The photoassisted Fenton reaction demonstrates the complete oxidation of organic pollutants in water, indicating that derivatives of oxalamide, including this compound, could potentially serve as effective photocatalysts or stabilizers in advanced oxidation processes for environmental remediation. This process leads to the mineralization of pollutants to benign end products such as CO2, H2O, and inorganic salts, offering a mild and effective method for the treatment of dilute pesticide wastes and potentially other organic contaminants (Pignatello & Sun, 1995).

Safety and Hazards

特性

IUPAC Name |

N-(3,4-dimethylphenyl)-N'-(2-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-11-8-9-13(10-12(11)2)18-16(20)17(21)19-14-6-4-5-7-15(14)22-3/h4-10H,1-3H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSYGDPEUVRVOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NC2=CC=CC=C2SC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2647503.png)

![6-(3-(1H-imidazol-1-yl)propyl)-2-amino-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2647504.png)

![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-methylacetamide](/img/structure/B2647505.png)

![(1S,12Z)-Spiro[10-oxa-2,17-diazatricyclo[15.2.1.04,9]icosa-4,6,8,12-tetraene-15,3'-azetidine]-3,16-dione;2,2,2-trifluoroacetic acid](/img/structure/B2647515.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2647517.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)isoxazole-5-carboxamide](/img/structure/B2647521.png)

![N-[(1-Methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2647523.png)

![tert-Butyl 6-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2647524.png)

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2647526.png)